molecular formula C12H17ClN2O3 B569148 N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride CAS No. 1215711-91-3

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride

Cat. No. B569148
CAS RN: 1215711-91-3
M. Wt: 272.729
InChI Key: JMBYMENFYWCJRD-UHFFFAOYSA-N
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Description

“N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride” (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . This compound is a reactive metabolite produced by the enzyme tryptophan 2,3 dioxygenase (TDO) and has been shown to be a potent inducer of oxidative injury and neuronal death in vivo in humans .


Molecular Structure Analysis

The molecular formula of NAAMH is C12H17ClN2O3 . The InChI string is InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H . The canonical SMILES is CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl .


Chemical Reactions Analysis

NAAMH is a reactive metabolite that can act as a fluorescence probe for melatonin or transfer reactions with other compounds to form fluorescent species . More research is needed to fully understand the chemical reactions involving NAAMH.


Physical And Chemical Properties Analysis

NAAMH has a molecular weight of 272.73 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of NAAMH are 272.0927701 g/mol . The topological polar surface area is 81.4 Ų .

Scientific Research Applications

Neuroprotective Agent

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride: is an active metabolite of melatonin and has been studied for its neuroprotective properties. It acts on melatonin receptors in the brain, which may help in protecting neurons from oxidative stress and apoptosis. This compound could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Sleep Disorders Treatment

Due to its relationship with melatonin, this compound is being researched for its efficacy in treating sleep disorders. It may help regulate the sleep-wake cycle and could be beneficial for individuals suffering from insomnia or disrupted circadian rhythms .

Antioxidant Properties

The compound has demonstrated the ability to scavenge free radicals, which suggests it could be used as an antioxidant. This property is significant in preventing cellular damage caused by oxidative stress, which is implicated in various chronic diseases .

Anti-inflammatory Applications

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride: inhibits cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. This action suggests potential applications in reducing inflammation and could be beneficial in conditions like arthritis or asthma .

Memory and Cognitive Enhancement

Research indicates that this compound could improve memory by acting on the melatonin receptors in the hippocampus. It has been shown to increase the phosphorylation of ERK and CREB, which are important for memory consolidation and cognitive functions .

Psychiatric Disorder Therapeutics

The compound’s agonistic action on certain serotonin, dopamine, and adrenergic receptors points to possible applications in treating psychiatric disorders. It could be used in the management of depression, anxiety, and other mood disorders due to its influence on neurotransmitter systems .

Mechanism of Action

Target of Action

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycles, and memory.

Mode of Action

NAAMH interacts with its targets by binding to the melatonin receptors, leading to a series of intracellular events . It also inhibits the enzymes monoamine oxidase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of prostaglandins .

Biochemical Pathways

Upon binding to the melatonin receptors, NAAMH triggers a cascade of biochemical reactions. It significantly increases the phosphorylation of both ERK and CREB in the hippocampus . This process is crucial for the regulation of gene expression and neuronal plasticity, which are essential for memory formation and learning.

Result of Action

The action of NAAMH results in improved memory by acting on the melatonin receptors . It also helps scavenge free radicals , thereby playing a role in neuroprotection and reducing oxidative stress.

properties

IUPAC Name

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYMENFYWCJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675530
Record name N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride

CAS RN

1215711-91-3
Record name N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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